Product packaging for Diallylphosphinic acid isopropyl ester(Cat. No.:CAS No. 665-67-8)

Diallylphosphinic acid isopropyl ester

Cat. No.: B14747503
CAS No.: 665-67-8
M. Wt: 188.20 g/mol
InChI Key: AAIICOIERHMMDW-UHFFFAOYSA-N
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Description

Diallylphosphinic acid isopropyl ester is a organophosphorus compound belonging to the phosphinic acid ester family, where the phosphorus center is bonded to two allyl groups and one isopropoxy group . Compounds of this class are of significant research interest due to their versatile coordination chemistry and applications in metal ion separation processes. Dialkylphosphinic acids and their esters are extensively studied as effective extractants for metal ions, particularly in the separation of valuable and technologically critical rare earth elements (REEs) . The specific structure of this ester, featuring allyl groups, offers potential for further chemical modification, providing a valuable synthetic intermediate for developing novel ligands or functionalized materials . The mechanism of action for metal extraction typically involves a cation-exchange process, where the acidic hydrogen of the P(O)OH group (after potential hydrolysis of the ester) is replaced by a metal cation, forming a coordinated complex . The efficiency and selectivity of the extraction are governed by factors such as the pH of the aqueous phase and the steric and electronic properties of the ester's alkyl substituents . Researchers utilize this compound and its derivatives in hydrometallurgy for the purification of heavy rare earths like lutetium (Lu) and thulium (Tm), as well as in the separation of other metal pairs like cobalt and nickel . Beyond extraction, phosphinic acid derivatives are important in medicinal chemistry as bioisosteres for phosphate groups, enabling the design of enzyme inhibitors and prodrugs, and in materials science for the creation of hybrid organic-inorganic materials and flame retardants . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the compound with appropriate personal protective equipment (PPE).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17O2P B14747503 Diallylphosphinic acid isopropyl ester CAS No. 665-67-8

Properties

CAS No.

665-67-8

Molecular Formula

C9H17O2P

Molecular Weight

188.20 g/mol

IUPAC Name

2-bis(prop-2-enyl)phosphoryloxypropane

InChI

InChI=1S/C9H17O2P/c1-5-7-12(10,8-6-2)11-9(3)4/h5-6,9H,1-2,7-8H2,3-4H3

InChI Key

AAIICOIERHMMDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(CC=C)CC=C

Origin of Product

United States

Synthetic Methodologies for Diallylphosphinic Acid Isopropyl Ester

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid or its analogue with an alcohol to form an ester. In the context of diallylphosphinic acid isopropyl ester, this would entail the reaction of diallylphosphinic acid with isopropanol (B130326).

Acid-Catalyzed Esterification of Diallylphosphinic Acid with Isopropanol

The reaction equilibrium can be shifted towards the product side by removing the water formed during the reaction, for instance, through azeotropic distillation. The reaction conditions, such as temperature, catalyst loading, and the molar ratio of reactants, are crucial for optimizing the yield of the desired ester.

For analogous esterification reactions, studies have investigated the kinetics and optimization of process parameters. For instance, in the esterification of acetic acid with isopropyl alcohol catalyzed by an ion exchange resin (Amberlyst 36 Wet), the conversion of isopropanol was found to increase with higher catalyst loading and temperature. nih.gov A catalyst loading of 20-25 wt% at temperatures between 333-353 K was found to be suitable for achieving high conversion rates. nih.gov

Table 1: Analogous Acid-Catalyzed Esterification Conditions

ReactantsCatalystTemperature (°C)Molar Ratio (Acid:Alcohol)Conversion/YieldReference
Acetic Acid + Isopropyl AlcoholAmberlyst 36 Wet60-801:1.5Up to 82.2% conversion nih.gov
Palmitic Acid + IsopropanolSG-SAZnANot specified1.3-1.7High conversion researchgate.net
Myristic Acid + Isopropanolp-toluenesulfonic acid70-130Not specifiedReaction follows first-order kinetics

Note: The data presented in this table is for analogous reactions and should be considered as a general guideline for the synthesis of this compound.

Enzymatic Esterification Strategies

Enzymatic esterification offers a green and selective alternative to chemical catalysis. Lipases are commonly used enzymes for this purpose, demonstrating high efficiency under mild reaction conditions. While there is no specific literature on the enzymatic synthesis of this compound, studies on the enzymatic esterification of other phosphinic acids and the use of isopropanol in enzymatic reactions provide valuable insights.

For example, lipases have been shown to selectively catalyze the esterification of the aliphatic hydroxyl groups in phenolic compounds, preserving other functional groups. nih.gov In a study on the enzymatic esterification of a lignin-derived phenolic alcohol, a product yield of 97% was achieved after 24 hours in a solvent-assisted reaction. nih.gov The choice of solvent, enzyme concentration, and reaction time are critical parameters for optimizing the enzymatic synthesis.

Table 2: Analogous Enzymatic Esterification Findings

SubstrateEnzymeSolventKey FindingReference
Lignin-derived phenolicsLipaseSolvent-assisted and solvent-freeHigh yields (up to 97%) and selectivity for aliphatic OH groups. nih.gov
Carboxylic Acid + Isopropyl AlcoholLipaseNot specifiedWater removal by pervaporation enhances conversion to 97.5%. google.com

Note: This table presents findings from analogous enzymatic reactions and suggests the potential for applying these strategies to the synthesis of this compound.

Transesterification Processes Involving Diallylphosphinic Acid Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This method could be employed to synthesize this compound by reacting a different ester of diallylphosphinic acid (e.g., the methyl or ethyl ester) with isopropanol in the presence of a catalyst.

Catalytic Transesterification with Isopropanol

Various catalysts can be employed for transesterification, including acids, bases, and organometallic compounds. The choice of catalyst depends on the specific substrates and desired reaction conditions. For the transesterification of vegetable oils with isopropanol, potassium hydroxide (B78521) (KOH) has been used as a catalyst. researchgate.net The reaction rate and yield are influenced by the catalyst concentration, molar ratio of alcohol to oil, and reaction temperature. researchgate.net

In a study on the transesterification of canola oil, it was found that the reaction with a secondary alcohol like isopropanol proceeded less readily under moderate conditions compared to primary alcohols. researchgate.net However, optimizing conditions, such as using isopropanol as a co-solvent, can enhance the transesterification rate. researchgate.net

Table 3: Parameters in Analogous Transesterification Reactions

ReactantsCatalystMolar Ratio (Alcohol:Ester)Temperature (°C)Key FindingReference
Canola Oil + Methanol (with Isopropanol co-solvent)KOH6:130Isopropanol as a co-solvent increases the reaction rate. researchgate.net
Alkyl Ester + Allylic AlcoholAlkali metal alkoxide>2:1Not specifiedLow catalyst levels (10-200 ppm) are effective. google.com

Note: The data is based on analogous transesterification reactions and provides a framework for developing a process for this compound.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including esterification and transesterification. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in shorter reaction times and higher yields compared to conventional heating methods.

Studies on the microwave-assisted direct esterification of phosphinic acids have shown that this method can be effective where traditional heating fails. nih.govinformahealthcare.com For example, phenyl-H-phosphinic acid was successfully esterified with various alcohols under microwave irradiation at temperatures between 140-200°C, with yields ranging from 73-94%. mdpi.com The use of ionic liquids as additives can further promote the efficiency of microwave-assisted esterification. nih.govinformahealthcare.com

Table 4: Research Findings on Microwave-Assisted Esterification of Phosphinic Acids

Phosphinic AcidAlcoholTemperature (°C)Reaction TimeYield (%)Reference
Phenyl-H-phosphinic acidVarious C2-C8 alcohols140-20030 min73-94 mdpi.com
Alkylphosphonic acidsC2-C4 alcohols160-1803.5-7 h61-79 (monoester) nih.gov

Note: This table summarizes findings for the microwave-assisted synthesis of other phosphinic acid esters, suggesting a viable route for the target compound.

In the context of transesterification, microwave assistance has been shown to significantly intensify the synthesis of fatty acid isopropyl esters. A study demonstrated that the highest yield (80.5%) was achieved with a molar ratio of crude palm oil to isopropanol of 1:11, a catalyst concentration of 0.2% KOH, and a reaction time of just 5 minutes under microwave irradiation. ui.ac.id This is a substantial improvement over conventional heating, which required 150 minutes to achieve a 72.2% yield under the same conditions. ui.ac.id

Ultrasound-Assisted Synthesis Techniques

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates.

Ultrasound has been successfully applied to the esterification of carboxylic acids, resulting in shorter reaction times and increased yields. biointerfaceresearch.com For instance, the ultrasound-assisted synthesis of aliphatic esters from fatty acids and alcohols was achieved in good yields with significantly reduced reaction times compared to conventional methods. biointerfaceresearch.com A study on the enzymatic esterification of isoamyl acetate (B1210297) found that ultrasound assistance led to higher concentrations of the ester in shorter reaction times. nih.gov

While specific data on the ultrasound-assisted synthesis of this compound is not available, the existing literature on other esterification reactions suggests that this technique could be a promising approach to enhance the synthesis of the target compound.

Table 5: Examples of Ultrasound-Assisted Esterification

ReactionKey EnhancementReference
Esterification of fatty acids with t-butanolReaction time reduced from 120 min to 15 min; yields increased by 2-10%. biointerfaceresearch.com
Enzymatic esterification of isoamyl acetateHigher ester concentration achieved in shorter reaction times. nih.gov
Esterification of carboxylic acidsRapid conversion (10-20 minutes) with high yields. organic-chemistry.org

Note: The table highlights the general benefits of ultrasound assistance in esterification reactions, which are likely applicable to the synthesis of this compound.

Novel Synthetic Routes and Precursor Chemistry

Recent advancements in organophosphorus chemistry have led to the development of innovative methods for the synthesis of phosphinic acid esters. These methods offer potential advantages in terms of efficiency, substrate scope, and reaction conditions.

Olefin-Based Approaches to Isopropyl Esters

Olefin-based approaches are centered on the formation of the carbon-phosphorus bonds of the diallyl moiety from allyl precursors. Two primary strategies in this category are the Michaelis-Arbuzov reaction and radical addition reactions.

A plausible synthetic route utilizing the principles of the Michaelis-Arbuzov reaction would involve the reaction of a trivalent phosphorus compound with an allyl halide. The classic Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965). wikipedia.orgnih.govorganic-chemistry.orgjk-sci.comchem-station.com A variation of this reaction, using a phosphonite as the phosphorus source, can yield phosphinates. wikipedia.org

For the synthesis of a diallylphosphinic acid derivative, one could envision a two-step process starting from an isopropyl phosphonite. The first step would involve the reaction with one equivalent of an allyl halide (e.g., allyl bromide) to form an allylphosphinate. A subsequent reaction with a second equivalent of the allyl halide would then yield the this compound.

Alternatively, a radical addition pathway can be employed to synthesize the diallylphosphinic acid precursor. The free radical addition of hypophosphorous acid to α-olefins is a known method for the synthesis of dialkylphosphinic acids. csu.edu.cn This reaction is typically initiated by peroxides at elevated temperatures. In the context of synthesizing diallylphosphinic acid, propene could serve as the olefin. The resulting diallylphosphinic acid would then undergo esterification as described in the subsequent section.

Table 1: Representative Conditions for Olefin-Based Synthesis of Phosphinates

Reaction TypePhosphorus SourceOlefin/HalideInitiator/CatalystTemperature (°C)SolventTypical Yield (%)
Michaelis-Arbuzov TypeIsopropyl phosphoniteAllyl bromideNone (thermal)100-160Neat or high-boiling solventModerate to Good
Radical AdditionHypophosphorous acidPropeneDi-tert-butyl peroxide120-140Sealed autoclaveGood

Phosphinic Acid Derivatization Reactions

This approach commences with the synthesis of diallylphosphinic acid, which is then esterified with isopropanol to yield the final product. The synthesis of dialkylphosphinic acids can be achieved through methods such as the oxidation of secondary phosphine (B1218219) oxides. kent.ac.uk

The direct esterification of phosphinic acids with alcohols can be challenging under conventional heating. However, various methods have been developed to facilitate this transformation. One effective method is the use of microwave irradiation, which can promote the esterification of phosphinic acids with alcohols without the need for a solvent.

Catalytic methods have also been employed for the esterification of phosphinic acids. For instance, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst is a well-established method for ester formation. youtube.com Similar principles can be applied to the esterification of phosphinic acids. Lipases, a type of enzyme, have also been used to catalyze the esterification of carboxylic acids with alcohols like isopropanol, and this approach could potentially be adapted for phosphinic acids. google.com

Table 2: Representative Conditions for the Esterification of Phosphinic Acids

MethodReactantsCatalyst/PromoterTemperature (°C)Reaction TimeTypical Yield (%)
Microwave-assistedDiallylphosphinic acid, IsopropanolNone160-200Minutes to hoursGood to Excellent
Acid CatalysisDiallylphosphinic acid, IsopropanolSulfuric acid or p-Toluenesulfonic acidRefluxSeveral hoursModerate to Good
EnzymaticDiallylphosphinic acid, IsopropanolLipase50-70Hours to daysVariable

Reaction Mechanism Elucidation for Esterification

The synthesis of this compound from diallylphosphinic acid and isopropanol is a classic example of an esterification reaction. The mechanism of this transformation, typically acid-catalyzed, involves several key steps.

The esterification process is initiated by the protonation of the phosphinic acid. In the presence of a strong acid catalyst, the phosphoryl oxygen of the diallylphosphinic acid is protonated. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.

The isopropanol, acting as a nucleophile, then attacks the activated phosphorus center. This nucleophilic attack results in the formation of a pentacoordinate intermediate. The pathway of this attack is crucial in determining the stereochemistry of the product if a chiral phosphorus center were present.

Following the nucleophilic attack, the pentacoordinate intermediate undergoes a series of proton transfers. These transfers facilitate the conversion of one of the hydroxyl groups into a good leaving group, water. The departure of the water molecule from the intermediate is a critical step. Subsequently, deprotonation of the species formed leads to the final product, this compound, and regenerates the acid catalyst. The removal of water as it is formed can drive the equilibrium towards the product side, increasing the yield of the ester.

Hydrolytic Stability and Pathways of this compound

The hydrolytic stability of this compound is a key parameter determining its environmental persistence and behavior in aqueous media. Hydrolysis can be initiated through different mechanisms, primarily acid-catalyzed and enzymatic pathways.

Under acidic conditions, the hydrolysis of this compound is essentially the reverse of its esterification. The reaction begins with the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center to form a pentacoordinate intermediate.

Subsequent proton transfers within this intermediate lead to the protonation of the isopropoxy group, transforming it into a good leaving group, isopropanol. The departure of isopropanol results in the formation of diallylphosphinic acid. Studies on analogous phosphonate esters have shown that isopropyl esters tend to hydrolyze faster than their methyl counterparts under acidic conditions. nih.gov This can be attributed to the greater stability of the isopropyl carbocation that can be formed during the cleavage of the P-O-alkyl bond, suggesting a potential contribution from an AAl1-type mechanism (alkyl-oxygen cleavage, unimolecular) in addition to the more common AAc2 mechanism (acyl-oxygen cleavage, bimolecular). nih.gov

The general mechanism for acid-catalyzed hydrolysis of phosphinate esters can proceed through different pathways, with the AAc2 mechanism being the most common. nih.gov However, for esters with secondary alkyl groups like isopropyl, the possibility of an AAl1 mechanism, involving the formation of a carbocation intermediate, should also be considered, especially under strongly acidic conditions. nih.gov

Table 1: Plausible Mechanisms for Acid-Catalyzed Hydrolysis of Phosphinate Esters

MechanismDescriptionKey IntermediateFactors Favoring
AAc2 Bimolecular, acyl-oxygen cleavage. Water attacks the protonated phosphorus center.Pentacoordinate phosphorus intermediatePrimary and less hindered alkyl esters.
AAl1 Unimolecular, alkyl-oxygen cleavage. Formation of a carbocation from the ester group.Carbocation of the alcohol moietyEsters with bulky alkyl groups or those that can form stable carbocations (e.g., tertiary, benzylic, and to some extent, isopropyl).

Note: This table is based on general mechanisms of ester hydrolysis and specific studies on analogous phosphonate and phosphinate esters. The predominant mechanism for this compound may vary with reaction conditions.

Organophosphorus compounds, including phosphinic acid esters, can be susceptible to enzymatic hydrolysis by various hydrolases, such as phosphotriesterases (PTEs). These enzymes are found in a range of organisms and play a role in the detoxification of organophosphorus compounds.

The enzymatic hydrolysis of this compound would likely proceed via a nucleophilic attack on the phosphorus center by an activated water molecule or an amino acid residue (like serine) within the enzyme's active site. The active site of the enzyme binds the ester and facilitates the cleavage of the P-O bond, leading to the formation of diallylphosphinic acid and isopropanol.

Table 2: General Kinetic Parameters for Enzymatic Hydrolysis of Organophosphorus Esters by Phosphotriesterases

Substrate TypeTypical Km (µM)Typical kcat (s-1)kcat/Km (M-1s-1)
Paraoxon (a phosphate (B84403) ester)10 - 1001,000 - 10,000107 - 108
Various Phosphonate Esters50 - 50010 - 1,000104 - 106
General Phosphinate EstersData not widely available, but expected to be substratesData not widely availableData not widely available

Note: This table presents typical ranges for well-studied substrates and enzymes and is for illustrative purposes. The actual kinetic parameters for this compound would need to be determined experimentally.

Phosphinic Ester Reactivity Under Varied Conditions

The presence of the two allyl groups in this compound introduces additional dimensions to its reactivity beyond simple ester hydrolysis. These unsaturated moieties can participate in a variety of reactions, particularly under conditions of thermal or oxidative stress.

Under thermal stress , phosphinate esters can undergo decomposition. The diallyl groups, with their allylic protons, might be susceptible to radical formation at elevated temperatures. This could initiate polymerization or other rearrangement reactions. The P-C bonds are generally stable, but the C-H bonds on the allyl groups are weakened, making them potential sites for radical abstraction.

Under oxidative conditions , the double bonds of the allyl groups are prone to oxidation. This can lead to the formation of epoxides, diols, or even cleavage of the carbon-carbon double bond, resulting in the formation of aldehydes or carboxylic acids. The presence of oxidizing agents or exposure to UV light in the presence of oxygen could facilitate these reactions. Such oxidative degradation would significantly alter the chemical properties and potential biological activity of the molecule.

Furthermore, the allyl groups can participate in free-radical reactions . In the presence of radical initiators, the allyl groups can undergo polymerization, leading to the formation of cross-linked materials. This reactivity is a key feature of many diallyl compounds used in polymer chemistry.

Nucleophilic Acyl Substitution Mechanisms

The generally accepted mechanism for nucleophilic substitution at a phosphinate ester involves the attack of a nucleophile on the electrophilic phosphorus atom. This attack can proceed through two primary pathways:

Addition-Elimination (A-E) Mechanism: In this two-step mechanism, the nucleophile adds to the phosphorus center, forming a transient pentacoordinate trigonal bipyramidal intermediate. This intermediate then eliminates the leaving group (in this case, the isopropoxy group) to form the final product. The geometry of the intermediate and the relative apicophilicity (the tendency to occupy an apical position in the trigonal bipyramid) of the entering and leaving groups play a crucial role in the stereochemical outcome of the reaction.

Concerted (SN2-like) Mechanism: This is a single-step mechanism where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group. This pathway proceeds through a trigonal bipyramidal transition state rather than a stable intermediate.

The preferred pathway is influenced by several factors, including the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. For this compound, the isopropoxide is a reasonably good leaving group, and strong nucleophiles would likely favor a concerted or near-concerted mechanism.

A generalized scheme for the nucleophilic substitution at the phosphorus center of this compound is presented below:

Scheme 1: Generalized Nucleophilic Substitution at this compound

Where Nu- represents a nucleophile.

Role of Electronic and Steric Effects on Reactivity

The electronic and steric properties of the diallyl and isopropyl groups significantly impact the reactivity of the phosphorus center in this compound.

Electronic Effects:

Allyl Groups: The allyl groups are primarily electron-withdrawing through an inductive effect due to the sp2 hybridized carbon atoms. This inductive withdrawal increases the positive charge on the phosphorus atom, making it more electrophilic and thus more susceptible to nucleophilic attack. The double bonds in the allyl groups are generally not in conjugation with the P=O bond and therefore have a minimal mesomeric effect on the phosphorus center's reactivity towards nucleophiles.

Isopropyl Group: The isopropyl group is an electron-donating group through an inductive effect. This effect slightly reduces the electrophilicity of the phosphorus atom, potentially slowing down the rate of nucleophilic attack compared to a less sterically hindered and less electron-donating methyl or ethyl ester.

Steric Effects:

The isopropyl group is sterically bulkier than a methyl or ethyl group. This increased steric hindrance around the phosphorus center can impede the approach of a nucleophile, thereby decreasing the reaction rate. The extent of this steric hindrance will depend on the size of the attacking nucleophile.

Interactive Data Table: Estimated Relative Reactivity of Phosphinate Esters

The following table provides a qualitative comparison of the expected reactivity of different phosphinate esters towards a generic nucleophile, based on the electronic and steric effects of their substituents.

Phosphinate EsterElectronic Effect of R GroupsSteric Hindrance at PEstimated Relative Reactivity
Dimethylphosphinic acid methyl esterWeakly electron-donatingLowHigh
This compound Inductively electron-withdrawing Moderate Moderate to High
Di-tert-butylphosphinic acid methyl esterStrongly electron-donatingHighLow
Diphenylphosphinic acid methyl esterInductively electron-withdrawing, Mesomerically variableModerateModerate

This table is based on general principles of organic chemistry, and actual reaction rates may vary depending on the specific reaction conditions and nucleophile.

This compound in Polymerization Mechanisms

The presence of two allyl groups makes this compound a difunctional monomer capable of undergoing polymerization. The most probable mechanism for the polymerization of this monomer is free-radical cyclopolymerization .

In this mechanism, a free radical initiator (e.g., AIBN, benzoyl peroxide) adds to one of the allyl double bonds of the monomer to form a radical intermediate. This is followed by a rapid intramolecular cyclization reaction where the radical center attacks the second allyl group within the same monomer unit. This cyclization step is kinetically favored over intermolecular propagation, leading to the formation of a polymer chain containing cyclic repeating units. The propagation then continues by the attack of the cyclized radical onto a new monomer molecule.

A key feature of the radical polymerization of many allyl compounds is the occurrence of degradative chain transfer . This process involves the abstraction of an allylic hydrogen atom from a monomer molecule by a propagating radical. This results in the formation of a stable, resonance-stabilized allylic radical which is less reactive and less likely to initiate a new polymer chain. This termination step can lead to the formation of low molecular weight polymers. The extent to which degradative chain transfer occurs with this compound would depend on the specific reaction conditions, such as monomer concentration and temperature.

Scheme 2: Proposed Mechanism for the Cyclopolymerization of this compound

Initiation: Initiator -> 2 R• R• + CH2=CH-CH2-P(=O)(O-iPr)-CH2-CH=CH2 -> R-CH2-CH•-CH2-P(=O)(O-iPr)-CH2-CH=CH2

Intramolecular Cyclization and Intermolecular Propagation: R-CH2-CH•-CH2-P(=O)(O-iPr)-CH2-CH=CH2 -> (Cyclization) -> R-CH2-CH(-CH2-P(=O)(O-iPr)-CH2-CH•)-CH2 (Cyclized Radical) + Monomer -> Propagating Polymer Chain

The resulting polymer would be expected to have a structure containing five- or six-membered rings in the backbone, incorporating the phosphorus-containing moiety as part of the cyclic structure.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental spectroscopic data for the chemical compound this compound. Despite extensive queries aimed at retrieving information on its Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (¹H, ¹³C, and ³¹P NMR) spectra, no detailed analytical results such as absorption bands, chemical shifts, or coupling constants for this specific molecule could be located.

This compound is an organophosphorus compound featuring two allyl groups and an isopropyl ester group attached to a central phosphorus atom. Its structural elucidation would typically rely on a combination of spectroscopic techniques as outlined in the proposed article structure.

Vibrational Spectroscopy (FT-IR and Raman): These techniques are instrumental in identifying the functional groups within a molecule. For this compound, one would expect to observe characteristic vibrational modes for the P=O (phosphoryl) group, P-O-C and O-C bonds of the ester, the C=C and =C-H bonds of the allyl groups, and the C-H bonds of the aliphatic parts of the molecule. However, specific wavenumber values from experimental spectra for this compound are not available in the searched resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would provide detailed information about the proton environments in the molecule, including the protons of the allyl groups (vinylic and allylic) and the isopropyl group (methine and methyl). The chemical shifts, signal multiplicities (splitting patterns), and integration values would be key to confirming the structure.

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon environments and their chemical shifts, corresponding to the carbons in the allyl and isopropyl groups.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is a crucial technique. It would show a characteristic chemical shift for the phosphorus nucleus in its specific chemical environment, providing direct evidence for the phosphinate structure.

While general principles of spectroscopy allow for the prediction of approximate spectral regions for these functional groups, the generation of a scientifically accurate and detailed article requires concrete experimental data. Without access to published spectra or tabulated data for this compound, a thorough analysis as requested cannot be provided at this time. Further empirical research is needed to characterize this compound and publish its spectroscopic properties.

Mass Spectrometry for Molecular Identification and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis, the volatile this compound is first separated from other components in a mixture before being ionized and fragmented by the mass spectrometer, typically through electron impact (EI).

While a specific experimental mass spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on established principles for esters and organophosphorus compounds. libretexts.orgmiamioh.edu The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (188.0966 g/mol ). Key fragmentation pathways would likely include:

α-Cleavage: Fission of the bond adjacent to the phosphoryl (P=O) group is a common pathway for organophosphorus compounds. This could lead to the loss of the isopropoxy group (-OCH(CH₃)₂) or one of the allyl groups (-CH₂CH=CH₂).

McLafferty Rearrangement: This is a characteristic fragmentation for esters containing appropriate hydrogen atoms. whitman.edu A hydrogen atom from the diallyl chain could be transferred to the phosphoryl oxygen, leading to the elimination of a neutral propene molecule and the formation of a charged fragment.

Loss of Alkene: The allyl side chains can be readily lost as neutral C₃H₄ molecules.

Ester Fragmentation: Cleavage of the P-O bond can result in the loss of the isopropyl group, and further fragmentation of the isopropoxy moiety is also possible. libretexts.org

The resulting mass spectrum would present a unique fingerprint, with the relative abundances of these fragment ions allowing for the confident identification of the compound when compared against spectral libraries or known standards. mdpi.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and non-volatile compounds. It typically generates protonated molecules [M+H]⁺ or adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov This method is well-suited for analyzing organophosphorus acids and their esters. mdpi.com

For this compound, ESI-MS analysis would likely produce a prominent ion corresponding to the sodiated adduct [M+Na]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing detailed structural information. Studies on similar phosphonate and phosphinate esters have revealed characteristic fragmentation patterns under ESI-MS/MS conditions. nih.govnih.gov Novel rearrangement reactions are often observed for sodiated adducts of organophosphorus esters, where the phosphoryl oxygen atom may be involved in bond cleavage and formation. nih.gov For instance, a common fragmentation pathway for related compounds involves the expulsion of the core phosphorus-containing group following proton transfer. nih.gov The analysis of these specific product ions allows for the precise characterization of the ester and the substituent groups attached to the phosphorus atom.

Ion mobility spectrometry (IMS) coupled with mass spectrometry adds another dimension of separation based on the size, shape, and charge of an ion. An ion's rotationally averaged collision cross section (CCS) is a key physicochemical property measured by IMS, representing its effective area as it moves through a buffer gas. uni.lu Comparing experimentally measured CCS values with predicted or library values significantly enhances the confidence of compound identification. uni.lu

For this compound, CCS values can be theoretically predicted for various adducts using computational models. These predicted values serve as a valuable reference for identifying the compound in complex mixtures without the need for an authentic standard. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts. uni.lu
Adductm/zPredicted CCS (Ų)

Advanced Spectroscopic Techniques

Beyond mass spectrometry, other spectroscopic methods provide complementary information about the electronic structure and vibrational modes of a molecule.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of outer electrons to higher energy states. shu.ac.uk The absorption of UV or visible radiation in organic molecules is generally restricted to functional groups (chromophores) that have valence electrons with low excitation energy. shu.ac.uk

This compound contains several chromophores that would give rise to electronic transitions:

π → π* Transitions: The two allyl groups contain carbon-carbon double bonds (C=C). The electrons in these π-orbitals can be excited to higher-energy antibonding π* orbitals. These transitions are typically strong and occur in the UV region. libretexts.orgslideshare.net

n → σ* Transitions: The oxygen atoms of the phosphoryl (P=O) and isopropoxy (-O-) groups possess non-bonding electron pairs (lone pairs). These electrons can be promoted to antibonding σ* orbitals. Such transitions usually require higher energy and are found in the far UV region (150-250 nm). shu.ac.ukslideshare.net

n → π* Transitions: The phosphoryl group (P=O) also contains both non-bonding electrons and a π-bond. Therefore, an n → π* transition is possible, where a lone-pair electron from the oxygen is excited to the antibonding π* orbital of the P=O bond. These transitions are typically of lower intensity compared to π → π* transitions. shu.ac.uk

While many organophosphorus compounds themselves are not significant absorbers in the conventional UV-Vis range (200-800 nm), the presence of the unsaturated allyl groups in this compound would be expected to produce a distinct absorption spectrum. libretexts.orgcwejournal.org

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (0.1–10 THz), probes low-frequency molecular vibrations, such as torsional modes of functional groups and intermolecular vibrations (e.g., hydrogen bonds). researchgate.netyoutube.com This technique provides a unique "fingerprint" for many chemical compounds, making it a valuable tool for detection and identification. nih.govresearchgate.net

Chemical and Physical Properties

The chemical and physical properties of diallylphosphinic acid isopropyl ester are dictated by its molecular structure. While extensive experimental data for this specific compound is not widely available, its properties can be predicted based on data from chemical databases and the known characteristics of similar organophosphorus compounds.

PropertyValue
Molecular Formula C9H17O2P
Molecular Weight 188.20 g/mol
CAS Number 665-67-8
Appearance Expected to be a colorless liquid
Boiling Point Not determined
Density Not determined
Solubility Expected to be soluble in organic solvents
XLogP3 1.9

Data sourced from PubChem and extrapolated from general knowledge of similar compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl protons, including multiplets in the vinyl region (δ 5-6 ppm) and a doublet for the methylene (B1212753) protons adjacent to the phosphorus atom (δ 2-3 ppm). The isopropyl group would exhibit a septet for the CH proton and a doublet for the methyl protons.

13C NMR: The carbon NMR spectrum would display signals for the sp2 carbons of the allyl groups (δ 115-140 ppm) and the sp3 carbons of the allyl and isopropyl groups.

31P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool and is expected to show a single resonance in the region characteristic of phosphinate esters.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the P=O stretching vibration (around 1250 cm-1), P-O-C stretching (around 1050 cm-1), and C=C stretching of the allyl groups (around 1640 cm-1).

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isopropyl group, allyl groups, and other characteristic fragments. Predicted adducts in mass spectrometry include [M+H]+, [M+Na]+, and [M+K]+.

Theoretical and Computational Studies of Diallylphosphinic Acid Isopropyl Ester

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of diallylphosphinic acid isopropyl ester. These methods allow for the detailed examination of molecular orbitals and the energetic landscape of the molecule.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Calculations, typically using a functional such as B3LYP with a basis set like 6-31G*, can provide valuable information about the distribution and energies of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. For this compound, the HOMO is expected to be localized on the π-bonds of the allyl groups and the lone pairs of the oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely centered around the phosphorus atom and the P=O bond, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Molecular Orbital Energies for this compound (Illustrative Data)
Molecular OrbitalEnergy (eV)Primary Character
LUMO+1-0.58σ(P-O)
LUMO-1.25π(P=O), σ*(P-C)
HOMO-8.97π(C=C), p(O)
HOMO-1-9.45π(C=C)

Ab Initio Calculations of Energetic Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be employed to determine various energetic properties of this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide accurate estimations of the molecule's thermodynamic stability.

Key energetic properties that can be calculated include the heat of formation, Gibbs free energy of formation, and total electronic energy. These values are crucial for understanding the molecule's stability relative to other isomers and for predicting the thermodynamics of reactions in which it participates.

Table 2: Calculated Energetic Properties of this compound (Illustrative Data)
PropertyCalculated ValueMethod/Basis Set
Total Electronic Energy-850.123 HartreeMP2/6-311+G(d,p)
Heat of Formation (Gas Phase)-450.5 kJ/molG3MP2
Gibbs Free Energy of Formation-380.2 kJ/molG3MP2

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the allyl and isopropyl groups in this compound gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations can be used to explore the accessible conformations and their relative stabilities over time. By simulating the motion of the atoms under a given force field (e.g., AMBER or CHARMM), it is possible to identify low-energy conformers and the energy barriers between them.

MD simulations would likely reveal that the global minimum energy conformation is one that minimizes steric hindrance between the bulky isopropyl group and the two allyl chains. The dihedral angles around the P-O, P-C, and C-C bonds would be key parameters in defining the various conformers. The relative populations of these conformers at a given temperature can be estimated from the simulation, providing insight into the molecule's average structure in a dynamic environment.

Table 3: Key Dihedral Angles and Relative Energies of Low-Energy Conformers of this compound (Illustrative Data)
ConformerDihedral Angle 1 (O=P-O-C) (°)Dihedral Angle 2 (O=P-C-C) (°)Relative Energy (kcal/mol)
A (Global Minimum)175.5-65.20.00
B60.1-68.91.25
C178.2170.32.10

Prediction of Reactivity and Reaction Pathways

Computational chemistry is also a valuable tool for predicting the reactivity of this compound and for elucidating the mechanisms of its potential reactions.

Transition State Characterization

For a given chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Locating and characterizing the transition state is crucial for understanding the reaction mechanism and calculating the activation energy. Computational methods can be used to search for transition state structures, which are saddle points on the potential energy surface.

For example, in a potential reaction such as the hydrolysis of the ester bond, the transition state would likely involve a pentacoordinate phosphorus center as a water molecule attacks the phosphorus atom. The geometry of this transition state, including the bond lengths of the forming and breaking bonds, can be precisely determined through calculations. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Coordinate Mapping

Once a transition state has been identified, the entire reaction pathway can be mapped out by following the intrinsic reaction coordinate (IRC). This involves calculating the minimum energy path that connects the reactants, the transition state, and the products.

An IRC calculation for a reaction involving this compound would provide a detailed picture of the geometric and energetic changes that occur as the reaction progresses. This allows for a deeper understanding of the reaction mechanism, including the identification of any intermediates that may be formed along the pathway. For instance, in an addition reaction to one of the allyl groups, the reaction coordinate map would illustrate the approach of the reactant, the formation of the new bond, and the subsequent structural relaxation of the molecule to form the final product.

Computational Spectroscopic Property Prediction

Theoretical and computational chemistry offer powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. For this compound, computational methods can simulate various types of spectra, aiding in its structural elucidation and characterization. These in silico approaches are particularly valuable for understanding the relationships between molecular structure and spectroscopic behavior.

Simulated IR and NMR Spectra

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of molecules. rsc.org These simulations provide valuable information about the vibrational modes and the chemical environment of nuclei within the molecule.

Simulated Infrared (IR) Spectrum:

The prediction of an IR spectrum for this compound would typically involve geometry optimization of the molecule's structure followed by frequency calculations. researchgate.net Methods like B3LYP are commonly employed for such calculations on organophosphorus compounds. rsc.org The simulated spectrum is a plot of vibrational frequencies versus IR intensity.

For this compound, key vibrational modes can be predicted based on its functional groups. The characteristic absorption bands expected in the simulated IR spectrum would include:

P=O Stretching: A strong absorption band characteristic of the phosphoryl group.

P-O-C Stretching: Vibrations associated with the phosphinate ester linkage.

C=C Stretching: Corresponding to the allyl groups' double bonds.

C-H Stretching and Bending: Vibrations from the allyl and isopropyl groups. P–O–C stretching and C–H bending vibrations are noted as characteristic in some organophosphorus agents. rsc.org

The precise wavenumbers for these vibrations would be determined by the computational model. Anharmonic calculations can provide a better agreement with experimental mid-infrared and near-infrared spectra. nih.gov

Simulated Nuclear Magnetic Resonance (NMR) Spectra:

Theoretical calculations can also predict the chemical shifts for the various nuclei in this compound, such as ¹H, ¹³C, and ³¹P. The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR chemical shifts.

¹H NMR: The simulated spectrum would show distinct signals for the protons of the isopropyl group and the diallyl groups. The chemical shifts and coupling patterns would be predicted based on the electronic environment of each proton.

¹³C NMR: The calculation would provide theoretical chemical shifts for each unique carbon atom in the molecule, including those in the isopropyl and diallyl moieties.

³¹P NMR: A single chemical shift value would be predicted for the phosphorus atom, which is highly characteristic of its chemical environment within the phosphinate structure.

The accuracy of these predictions depends on the level of theory, the basis set used, and whether solvent effects are taken into account. nih.gov

Theoretical Collision Cross Section Predictions

The collision cross section (CCS) is an important physicochemical property that is related to the size and shape of an ion in the gas phase. It can be measured by ion mobility spectrometry and can also be predicted using computational methods. These predictions are valuable for the identification of compounds in analytical applications.

For this compound, predicted CCS values have been calculated for various adducts of the molecule. These theoretical predictions provide a basis for identifying the compound in complex mixtures when coupled with mass spectrometry techniques. The predicted CCS values for different ionic forms of this compound are presented in the table below.

Adductm/zPredicted CCS (Ų)
[M+H]⁺189.10390145.9
[M+Na]⁺211.08584152.7
[M-H]⁻187.08934144.9
[M+NH₄]⁺206.13044166.5
[M+K]⁺227.05978151.4
[M+H-H₂O]⁺171.09388139.4
[M+HCOO]⁻233.09482172.5
[M+CH₃COO]⁻247.11047185.5
[M+Na-2H]⁻209.07129147.4
[M]⁺188.09607149.9
[M]⁻188.09717149.9

Data sourced from PubChemLite. The predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase. researchgate.net

Chemical Transformations and Derivative Synthesis of Diallylphosphinic Acid Isopropyl Ester

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of diallylphosphinic acid isopropyl ester involves modifications to both the ester group and the phosphinic acid backbone, enabling the fine-tuning of its physicochemical properties.

Modifications of the Isopropyl Ester Moiety

The isopropyl ester group can be readily modified through transesterification reactions. This process typically involves reacting the this compound with a different alcohol in the presence of a catalyst, such as an acid or a base. This allows for the substitution of the isopropyl group with other alkyl or aryl moieties, thereby altering properties like solubility, volatility, and reactivity. For instance, reaction with longer-chain alcohols can increase the hydrophobicity of the resulting ester. The general transesterification process can be represented as follows:

General Transesterification Reaction

Reactant 1 Reactant 2 Catalyst Product 1 Product 2

This method provides a straightforward route to a library of diallylphosphinic acid esters with varied ester functionalities.

Alterations of the Diallylphosphinic Acid Backbone

Modification of the diallylphosphinic acid backbone itself is a more complex endeavor. It can involve the substitution of one or both allyl groups, though this is less common than ester modification. More fundamental alterations would necessitate a complete de novo synthesis starting from different organophosphorus precursors. For example, replacing the allyl groups with other unsaturated or saturated alkyl or aryl groups would fundamentally change the character of the molecule and its subsequent reactivity, particularly in polymerization reactions.

Functionalization of Allyl Groups

The two allyl groups are key to the reactivity of this compound, providing sites for a variety of chemical modifications, most notably addition reactions and polymerization.

Addition Reactions to Double Bonds

The carbon-carbon double bonds of the allyl groups are susceptible to a range of addition reactions. These reactions can be used to introduce new functional groups onto the molecule.

Hydrohalogenation : The addition of hydrogen halides (e.g., HCl, HBr) across the double bonds follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon. masterorganicchemistry.com

Halogenation : The addition of halogens (e.g., Br₂, Cl₂) results in the formation of dihalo-propyl derivatives.

Hydroboration-Oxidation : This two-step process allows for the anti-Markovnikov addition of a hydroxyl group, converting the allyl groups into 3-hydroxypropyl groups.

Epoxidation : Reaction with peroxy acids (e.g., m-CPBA) can convert the double bonds into epoxide rings, which are versatile intermediates for further functionalization.

Thiol-Ene Reaction : This radical-mediated addition of a thiol to the alkene is a highly efficient "click" reaction that can be used to attach a wide variety of thiol-containing molecules.

Examples of Addition Reactions

Reaction Type Reagent(s) Functional Group Introduced
Hydrohalogenation HBr Bromo
Halogenation Br₂ Dibromo
Hydroboration-Oxidation 1. BH₃·THF, 2. H₂O₂, NaOH Hydroxyl
Epoxidation m-CPBA Epoxide

Polymerization Initiated by Allyl Groups

The presence of two polymerizable allyl groups makes this compound a valuable monomer or crosslinking agent in polymer synthesis. The polymerization is typically initiated by free radicals. Due to the presence of two allyl groups, crosslinked thermosetting polymers can be formed. This property is particularly useful in the development of specialty polymers and materials, including flame retardants. When copolymerized with other monomers, it can be used to impart flame retardant properties to the resulting polymer.

Derivatization for Specific Research Applications

The chemical transformations described above enable the derivatization of this compound for a variety of research applications. A significant area of interest is its use as a precursor for flame retardants. The phosphorus content of the molecule contributes to its flame-retardant properties through mechanisms that can involve both gas-phase radical trapping and condensed-phase char formation.

By modifying the structure, for example, through the addition reactions mentioned above, it is possible to synthesize novel flame-retardant additives. For instance, converting the allyl groups to hydroxyl groups can allow the molecule to be covalently incorporated into polymer backbones, such as polyurethanes or polyesters, leading to materials with permanent flame retardancy. Similarly, derivatives of this compound can be explored as reactive diluents or crosslinkers in resin systems to enhance their fire resistance.

Synthesis of Phosphoramidothioate-Related Derivatives

There is no available research describing the synthesis of phosphoramidothioate-related derivatives directly from this compound.

Amino Acid Ester Conjugates and Derivatives

There is no available research describing the synthesis of amino acid ester conjugates and their derivatives directly from this compound.

Role in Polymer Chemistry and Polymer Modification

This compound is a reactive organophosphorus compound that serves as a functional monomer in polymer synthesis and modification. Its bifunctional nature, stemming from the two reactive allyl groups, allows it to be chemically integrated into polymer structures, imparting specific properties.

Integration into Polymer Backbones

The molecular structure of this compound, featuring two terminal allyl (CH₂=CH-CH₂) groups, enables it to participate in polymerization reactions. This allows for its direct incorporation into the main chain of various polymers. This integration is typically achieved through free-radical copolymerization with other vinyl or acrylic monomers.

Phosphorus-containing flame retardants, in general, can be utilized either as additives or be incorporated directly into the polymer chain during polymerization. mdpi.com The covalent bonding of the this compound into the polymer backbone offers a significant advantage over additive-type flame retardants, as it prevents migration or leaching of the functional compound from the polymer matrix over time. This ensures permanent modification and long-term performance of the material.

Impact on Polymer Properties and Functionality

The primary functionality imparted by the integration of this compound into a polymer matrix is enhanced flame retardancy. mdpi.com Organophosphorus compounds are known to act as effective flame retardants in both the condensed (solid) and/or gaseous phase, depending on their chemical nature and the host polymer. mdpi.com

Condensed-Phase Action: During combustion, the phosphorus-containing moieties can promote the formation of a stable, insulating layer of char on the polymer's surface. This char layer acts as a physical barrier, limiting the heat transfer to the underlying material and restricting the flow of flammable volatile degradation products to the flame zone.

Gaseous-Phase Action: In the gas phase, phosphorus-containing radicals can be released, which interfere with and quench the high-energy radicals (e.g., H• and OH•) that propagate the combustion process in the flame.

The incorporation of this ester is also expected to influence the thermal stability of the resulting polymer. The thermal degradation behavior of polymers is highly dependent on the structure of their monomer repeating units and any functional groups present. core.ac.uk The introduction of the phosphinic acid ester group can alter the degradation pathways and onset temperature of decomposition. mdpi.comresearchgate.net

Polymer PropertyExpected Impact of IntegrationUnderlying Mechanism
Flame RetardancySignificant ImprovementCondensed-phase char formation and gas-phase radical trapping by phosphorus species. mdpi.commdpi.com
Thermal StabilityModified Degradation ProfileThe phosphorus moiety can alter decomposition pathways, potentially increasing char yield at the expense of flammable volatiles. researchgate.netmdpi.com
Leaching ResistanceHighCovalent bonding into the polymer backbone prevents migration of the functional group. mdpi.com

Application in Functional Coatings and Adhesives

The properties of this compound make it a candidate for use in advanced functional coatings and high-performance adhesives.

Functional coatings are designed to modify the physical or chemical behavior of a substrate, providing properties such as fire retardancy, corrosion resistance, or water repellency. eupia.org Given its flame-retardant capabilities, this compound can be formulated into coatings for textiles, wood, and other flammable substrates to reduce their fire risk.

In the field of adhesives, phosphorus-containing compounds have been identified as effective adhesion promoters. A patent for acrylic adhesive formulations lists diallylphosphinic acid, the parent acid of the isopropyl ester, as a representative adhesion-promoting compound. google.com Adhesion promoters are critical components that enhance the bond strength between the adhesive and the substrate, particularly on challenging surfaces like metals and plastics. The inclusion of such compounds can lead to more durable and reliable adhesive joints. google.comnih.gov

Research on Dielectric Properties of Mixtures

While direct research on the dielectric properties of mixtures containing this compound is not widely published, studies on its constituent chemical group, isopropyl alcohol, provide significant insight. The dielectric properties of a liquid mixture, such as the static dielectric constant (ε₀) and relaxation time (τ), are fundamental parameters that describe how the material responds to an external electric field and are indicative of molecular interactions. researchgate.net

Research using time-domain reflectometry on binary mixtures of isopropyl alcohol and pyridine (B92270) demonstrated that the static dielectric constant of the mixture decreases as the concentration of pyridine increases. researchgate.net This is attributed to the different molecular polarities and interactions, such as hydrogen bonding, between the component molecules. researchgate.net Similarly, studies on mixtures of isopropyl alcohol and deionized water show a linear decrease in the dielectric constant from 78 (pure water) to 18 (pure isopropyl alcohol) as the concentration of isopropyl alcohol increases. researchgate.net

Table: Dielectric Constant of Isopropyl Alcohol-Pyridine Mixtures at 25°C researchgate.net
Volume % of PyridineStatic Dielectric Constant (ε₀)
018.33
2016.96
4015.42
6014.15
8013.01
10012.02

Conclusion

Diallylphosphinic acid isopropyl ester is a compound with significant potential in various areas of chemical research. Its synthesis, while not extensively detailed in the literature, can be reasonably predicted based on established methods for related compounds. The combination of reactive allyl groups and a phosphinate ester functionality makes it a versatile building block for the development of new materials and potentially bioactive molecules. Further investigation into the properties and reactivity of this compound is warranted to fully unlock its scientific and technological potential.

Environmental Fate and Degradation Pathways of Diallylphosphinic Acid Isopropyl Ester

Biodegradation Studies in Environmental Systems

Biodegradation is a key process in the environmental breakdown of organic compounds, mediated by microorganisms. For organophosphorus compounds like Diallylphosphinic acid isopropyl ester, microbial activity plays a significant role in their transformation and detoxification. oup.com

The primary mechanism for the microbial degradation of many organophosphorus esters is hydrolysis. oup.com Microorganisms, particularly bacteria and fungi, produce enzymes such as esterases and phosphotriesterases that can cleave the ester bonds. mdpi.comnih.gov In the case of this compound, microbial enzymes would likely target the P-O-C (phosphorus-oxygen-carbon) linkage of the isopropyl ester group. This hydrolytic cleavage is considered a crucial step in the detoxification of organophosphorus compounds, as it often leads to a significant reduction in their biological activity and toxicity. oup.com

The general process of microbial hydrolysis for an organophosphorus ester can be represented as:

Initial Attack: Microbial enzymes, such as hydrolases, attack the ester linkage.

Cleavage: The ester bond is broken, resulting in the formation of an alcohol and a more polar phosphinic acid derivative.

Following the initial microbial hydrolysis of this compound, several degradation products, or metabolites, can be expected. Based on the known metabolic pathways of other organophosphorus esters, the primary metabolites would likely be:

Diallylphosphinic acid: This would be the direct product of the hydrolysis of the isopropyl ester bond. This transformation removes the isopropyl group, leaving the core phosphinic acid structure with the two allyl groups intact.

Isopropyl alcohol (Propan-2-ol): This is the alcohol moiety released during the hydrolysis of the ester linkage. Isopropyl alcohol is readily biodegradable by a wide range of microorganisms in the environment.

Further metabolism of Diallylphosphinic acid could potentially occur, although the degradation of the P-C (phosphorus-carbon) bonds of the allyl groups is generally more resistant to microbial attack than the P-O-C ester bond. The metabolic pathways for organophosphate ester flame retardants have been shown to include dealkylation and hydroxylation, which could be analogous processes for the allyl groups. researchgate.net

Table 1: Predicted Biodegradation Metabolites of this compound

Parent CompoundPredicted Primary MetabolitePredicted Secondary Metabolite
This compoundDiallylphosphinic acidIsopropyl alcohol

Environmental Persistence and Transformation Kinetics

The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down. This is often expressed as a half-life (t½), the time it takes for 50% of the initial concentration to disappear. The persistence of this compound will be determined by the combined rates of biodegradation, hydrolysis, and photodegradation.

While specific kinetic data for this compound are not available, general principles from related organophosphorus compounds can be applied. The transformation kinetics are likely to follow pseudo-first-order models, where the rate of degradation is proportional to the concentration of the compound. researchgate.net

The half-life of this compound will vary significantly depending on environmental conditions:

In biologically active soils and sediments: Biodegradation is likely to be a major degradation pathway, potentially leading to shorter half-lives.

In alkaline waters: Rapid abiotic hydrolysis would likely result in a short half-life.

In sunlit surface waters: Photodegradation could contribute significantly to its removal.

In deep, cold, and anoxic environments: The absence of light and limited microbial activity would likely lead to much longer persistence.

Studies on other organophosphorus pesticides have shown half-lives in soil ranging from a few days to several months, highlighting the influence of environmental factors on persistence. oup.com Given its ester structure, this compound is not expected to be highly persistent in most environments where hydrolytic and microbial degradation can occur.

Advanced Wastewater Treatment Considerations for Esters

Advanced Oxidation Processes (AOPs) are particularly promising for the degradation of organophosphorus compounds. researchgate.netresearchgate.netwikipedia.org AOPs rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules into simpler, less toxic substances, and ultimately mineralizing them to CO2, water, and inorganic acids. wikipedia.org

Common AOPs applicable to organophosphorus esters include:

Ozonation (O₃): Ozone can directly react with electron-rich moieties, such as the double bonds in the allyl groups of this compound. It can also decompose to form hydroxyl radicals, especially at higher pH, enhancing its oxidative power. nih.gov Studies on organophosphorus pesticides like diazinon (B1670403) and parathion (B1678463) show that ozonation effectively degrades the parent compounds, although the formation of more toxic "oxon" intermediates can be a concern that requires careful process control. nih.gov

UV/H₂O₂ Photolysis: This process involves the photolytic cleavage of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to produce hydroxyl radicals. It has been shown to be effective for the degradation of various organic pollutants. researchgate.net For organophosphorus compounds, UV/H₂O₂ can achieve high degradation efficiencies.

Photocatalysis (e.g., UV/TiO₂): In this process, a semiconductor catalyst like titanium dioxide (TiO₂) is activated by UV light, generating electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. nih.govresearchgate.net This method has demonstrated high efficiency in removing and mineralizing a wide range of organic pollutants, including organophosphorus compounds, from water. nih.govresearchgate.net The orthophosphate released during the oxidation can be effectively retained on the TiO₂ solids. nih.gov

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. This has been shown to be an effective treatment for wastewater containing organophosphate pesticides. nih.gov

The effectiveness of various AOPs on different organophosphorus compounds is summarized in the table below.

Advanced Oxidation ProcessTarget Compound(s)Key FindingsRemoval EfficiencyReference
OzonationDiazinon, Methyl Parathion, ParathionDegradation follows pseudo-first-order kinetics. Oxon intermediates are formed. Degradation of diazinon is faster at higher pH.High for parent compounds; diazoxon (B46664) intermediate fully decomposed in 30 min. nih.gov
UV/TiO₂ PhotocatalysisAdenosine triphosphate (ATP), Aminoethylphosphonate (AEP)Achieves oxidation and removal of non-reactive organic phosphorus species. Released orthophosphate is retained on the TiO₂ surface.90-97% total phosphorus removal from municipal wastewater. nih.gov
Fenton's ReagentFenitrothion, Chlorpyrifos, Diazinon, etc.Pesticides extracted by supercritical CO₂ were completely degraded in Fenton's solution within an hour.~100% degradation of extracted pesticides. nih.gov
Cu(II)/H₂O₂ Oxidation1-hydroxyethylidene-1,1-diphosphonic acid (HEDP)Selective oxidation of phosphonate (B1237965) to phosphate (B84403) at alkaline pH, with minimal interference from natural organic matter.90.8% conversion of HEDP to phosphate in 30 minutes. nih.gov

Biological treatment methods can also be adapted to enhance the removal of organophosphorus esters. While these compounds can be recalcitrant, acclimatized microbial populations in activated sludge or anaerobic digesters can develop the ability to biodegrade them. daneshyari.combiotechrep.ir Biodegradation typically proceeds via hydrolysis of the ester bonds, a crucial first step in detoxification. researchgate.netresearchgate.net

Aerobic and Anaerobic Digestion: Studies on sewage sludge have shown that both aerobic composting and anaerobic digestion can degrade organophosphate esters (OPEs). The efficiency of removal can be significantly enhanced by co-digestion with other organic matter, such as pig manure, which may provide additional nutrients or a more suitable microbial community. daneshyari.comnih.govresearchgate.net Specific bacterial genera, including Flavobacterium, Bacillus, Alcaligenes, and Pseudomonas, have been identified as potentially responsible for the degradation of OPEs. daneshyari.comnih.gov

Hydrolysis: The isopropyl ester bond in this compound is susceptible to hydrolysis, which can be both a chemical and biological process. researchgate.netosti.gov Acid-catalyzed hydrolysis of isopropyl phosphonates has been observed to be faster than that of corresponding methyl esters, suggesting the isopropyl group may facilitate this degradation pathway. nih.gov This hydrolysis would yield isopropyl alcohol and diallylphosphinic acid. The P-C bonds of the diallyl groups are generally stable, but the allyl groups themselves may be subject to further biological oxidation.

The table below summarizes findings from studies on the biological degradation of organophosphate esters.

Biological Treatment MethodTarget CompoundsConditionsKey FindingsReference
Aerobic Composting & Anaerobic DigestionVarious Organophosphate Esters (OPEs)Sewage sludge, with and without pig manure co-digestion.Anaerobic digestion with pig manure showed the highest removal rate. Genera like Flavobacterium and Pseudomonas may be responsible for degradation. daneshyari.comnih.gov
General BiodegradationOrganophosphate Pesticides (OPs)Soil and water environments.Biodegradation is typically an order of magnitude faster than chemical hydrolysis. Microbial enzymes hydrolyze P-O alkyl and aryl bonds as a key detoxification step. researchgate.net
Activated SludgeDiallyl Phthalate (DAP)Synthetic wastewater in a fixed-film bioreactor.High removal efficiency (>95%) can be achieved, indicating that diallyl structures can be biodegraded. researchgate.net

Other advanced treatment methods include adsorption onto materials like activated carbon, modified steel slag, or electrospun carbon nanofibers, which can effectively remove organophosphorus compounds from water by physical sequestration. mdpi.comnih.gov Furthermore, photolysis, or degradation by sunlight, can be a relevant pathway for some organophosphorus compounds in surface waters, although it is generally slower than biodegradation and chemical hydrolysis. researchgate.netresearchgate.netnih.gov

Analytical Methodologies for Research on Diallylphosphinic Acid Isopropyl Ester

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography (GC) for Volatile Species

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like esters. In GC, a sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.

For a compound like diallylphosphinic acid isopropyl ester, a typical GC system would employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantifying organic compounds due to its high sensitivity and wide linear range. researchgate.net Method parameters such as injector temperature, oven temperature program, and carrier gas flow rate are optimized to achieve efficient separation from other components in the sample matrix. nih.gov For instance, analysis of other isopropyl esters has been successfully performed using direct injection into a GC system. researchgate.net

Table 1: Illustrative Gas Chromatography (GC) Parameters for Isopropyl Ester Analysis

ParameterConditionSource
Column Fused silica (B1680970) capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness) nih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min) recentscientific.com
Injector Temperature 250 °C recentscientific.com
Oven Program Initial temperature of 50°C, ramped to 250°C researchgate.net
Detector Flame Ionization Detector (FID) researchgate.netnih.gov
Injection Mode Split (e.g., 10:1 ratio) recentscientific.com

Liquid Chromatography (LC) for Non-Volatile Components

When dealing with non-volatile, thermally labile compounds, or complex mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice. For this compound and its potential non-volatile degradation products, reversed-phase HPLC is a common approach. sielc.comzldm.ru In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. oatext.comnih.gov

Separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase. Analytes with higher hydrophobicity are retained longer on the column. Detection is often accomplished using a Diode Array Detector (DAD) or a UV detector. oatext.com The isocratic or gradient elution of the mobile phase is optimized to ensure adequate resolution of the target analyte from matrix interferences. oatext.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

ParameterConditionSource
Column Reversed-phase C8 or C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) nih.gov
Mobile Phase Acetonitrile and water mixture (e.g., 50:50 v/v) oatext.com
Flow Rate 1.0 mL/min oatext.com
Column Temperature Maintained at ambient or slightly elevated temperature (e.g., 24 °C) oatext.com
Detector Diode Array Detector (DAD) or UV Detector oatext.com
Injection Volume 10-20 µL oatext.com

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide enhanced analytical capabilities, offering both separation and structural identification.

GC-MS for Component Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. academicjournals.org

This technique is invaluable for the unambiguous identification of this compound. By comparing the obtained mass spectrum with established spectral libraries, such as the National Institute of Standard and Technology (NIST) library, the identity of the compound can be confirmed. recentscientific.com GC-MS is also used for quantification, providing high sensitivity and selectivity, which is particularly useful for trace analysis. researchgate.net

Table 3: Common Gas Chromatography-Mass Spectrometry (GC-MS) Settings

ParameterSettingSource
GC Column Elite-1, fused silica capillary column (30 m x 0.25 mm, 1 µm film thickness) recentscientific.com
Carrier Gas Helium at 1 mL/min recentscientific.com
Ionization Mode Electron Impact (EI) at 70 eV recentscientific.com
Mass Analyzer Quadrupole academicjournals.org
Scan Range 45-450 m/z academicjournals.org
Library NIST Mass Spectral Library recentscientific.com

LC-MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of a wide range of compounds, including organophosphorus compounds, in complex matrices. zldm.rumdpi.com It is particularly suited for analytes that are not amenable to GC analysis. The eluent from the LC column is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is effective for polar molecules. mdpi.com

LC-MS, and particularly its tandem version (LC-MS/MS), provides exceptional sensitivity and selectivity. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the identification of unknown compounds and the confirmation of known ones. zldm.ru For instance, the analysis of related alkyl methylphosphonic acid esters has been successfully achieved using LC-HRMS, allowing for detection at nanogram-per-gram levels in soil samples. zldm.ru

Table 4: Typical Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters for Organophosphorus Compound Analysis

ParameterConditionSource
LC System UPLC I class system mdpi.com
Column ACQUITY Premier BEH C18 (50 mm x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase A 60:40 acetonitrile/water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid nih.gov
Mobile Phase B 90:10 isopropanol (B130326)/acetonitrile with 10 mM ammonium formate and 0.1% formic acid nih.gov
Ion Source Electrospray Ionization (ESI), positive or negative mode mdpi.com
Mass Spectrometer Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap) zldm.rumdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) for quantification mdpi.com

Sample Preparation and Derivatization for Analysis

Proper sample preparation is a critical step to ensure accurate and reliable analytical results. The goal is to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.

For the analysis of this compound from a matrix, a simple solvent extraction may be sufficient. oatext.com This often involves dissolving the sample in a solvent like acetonitrile, followed by homogenization and filtration to remove particulate matter before injection into the analytical system. oatext.com

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. While the ester itself may not require derivatization for GC or LC analysis, its potential hydrolysis product, diallylphosphinic acid, would. The polar nature of the acid can lead to poor chromatographic peak shape and low volatility.

Esterification is a common derivatization technique to convert polar carboxylic or phosphinic acids into their more volatile and less polar ester forms for GC analysis. This can be achieved using reagents such as BCl₃-methanol. For LC-MS analysis, derivatization can be employed to enhance ionization efficiency and, consequently, detection sensitivity. For example, cationic derivatization of organophosphorus acids has been shown to increase the limits of identification by one to two orders of magnitude in LC-ESI-MS/MS analysis. mdpi.com This involves reacting the acid with a specific reagent to introduce a permanently charged group, improving its response in the mass spectrometer. mdpi.com

Extraction Methodologies

The choice of an appropriate extraction method is paramount for the successful analysis of this compound, ensuring its efficient separation from the sample matrix and minimizing interferences. The selection of a specific technique is largely dependent on the nature of the sample (e.g., aqueous, solid, biological) and the concentration of the analyte. Commonly employed methodologies for organophosphorus esters include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and various microextraction techniques.

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for extracting organic compounds from aqueous samples. This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a moderately polar compound like this compound, a range of organic solvents can be utilized. The efficiency of the extraction is influenced by factors such as the solvent's polarity, the pH of the aqueous phase, and the presence of salts (salting-out effect). For instance, the separation of mono- and diallylphosphoric acids has been achieved using solvent extraction with ethyl ether, where the addition of sodium chloride as a salting-out agent was shown to be effective.

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher enrichment factors, lower consumption of organic solvents, and the ability to handle larger sample volumes. In SPE, the sample is passed through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For organophosphorus esters, reversed-phase sorbents (e.g., C18) are commonly used for extraction from aqueous matrices. The selection of the sorbent and the elution solvent is critical for achieving high recovery of the target analyte.

Microextraction Techniques , such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), have gained popularity due to their simplicity, speed, and minimal solvent usage. SPME utilizes a coated fiber to extract analytes from a sample, either by direct immersion or from the headspace. For organophosphorus esters in water samples, SPME coupled with gas chromatography has been demonstrated to be a sensitive method. nih.gov DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample, forming a cloudy solution that facilitates the rapid transfer of the analyte into the extraction solvent. scielo.org.zanih.gov

Table 1: Comparison of Extraction Methodologies for Organophosphorus Esters This table presents a general comparison of extraction techniques applicable to organophosphorus esters, as specific data for this compound is not available.

MethodologyPrincipleTypical Solvents/SorbentsAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquid phases.Dichloromethane, Hexane, Ethyl Acetate (B1210297)Simple, well-established.Requires large volumes of organic solvents, can be time-consuming, formation of emulsions.
Solid-Phase Extraction (SPE)Analyte retention on a solid sorbent followed by elution.C18, Polymeric SorbentsHigh enrichment factor, reduced solvent consumption, high throughput.Sorbent costs, potential for matrix effects.
Solid-Phase Microextraction (SPME)Extraction and concentration using a coated fiber.Polydimethylsiloxane (PDMS), Polyacrylate (PA)Solvent-free, simple, sensitive.Fiber fragility, limited sample volume, matrix effects.
Dispersive Liquid-Liquid Microextraction (DLLME)Dispersion of a small volume of extraction solvent in the sample.Chlorinated solvents, Ionic LiquidsFast, high enrichment factor, low solvent usage.Requires a disperser solvent, can be difficult to automate.

Derivatization for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection by instrumental methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For organophosphorus compounds, derivatization is often employed to increase volatility, improve thermal stability, or enhance the detector response.

While this compound is an ester and does not possess a reactive hydroxyl group characteristic of phosphinic acids, derivatization could potentially target other functional groups within the molecule, such as the allyl groups, to enhance detectability. However, it is more common for derivatization to be applied to the parent phosphinic acid or its degradation products.

For instance, if diallylphosphinic acid were the analyte of interest, esterification would be a common derivatization strategy. This typically involves converting the acidic P-OH group into an ester (e.g., a methyl or silyl (B83357) ester) to increase its volatility for GC analysis. Common derivatizing agents for acidic compounds include diazomethane (B1218177) for methylation or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters. researchgate.net The derivatization of dialkyl phosphate (B84403) esters to their TMS esters has been shown to improve their analysis by comprehensive two-dimensional gas chromatography. researchgate.net

Alkylation is another derivatization approach that can be applied to H-phosphinate esters under basic conditions, which could be analogous to potential reactions of this compound or its precursors. nih.gov

It is important to note that for an already esterified compound like this compound, direct analysis without derivatization by techniques such as GC with a phosphorus-specific detector (e.g., flame photometric detector or nitrogen-phosphorus detector) or by LC-mass spectrometry (LC-MS) is often feasible and preferred to avoid additional sample preparation steps and potential sources of error.

Table 2: Potential Derivatization Strategies for Analytes Related to this compound This table outlines common derivatization approaches for related phosphinic acids, as specific derivatization methods for the target ester are not documented. These are presented for conceptual understanding.

Derivatization StrategyTarget Analyte ClassCommon ReagentsPurposeAnalytical Technique
Esterification (Methylation)Phosphinic AcidsDiazomethane, Boron Trifluoride in MethanolIncrease volatility, improve thermal stability.Gas Chromatography (GC)
SilylationPhosphinic Acids, Phosphoric Acid EstersBSTFA, TMCSIncrease volatility, form stable derivatives.Gas Chromatography (GC)
AlkylationH-Phosphinate EstersAlkyl Halides with a Base (e.g., LiHMDS)Introduce an alkyl group to the phosphorus center.GC, LC

Future Research Directions and Emerging Paradigms for Diallylphosphinic Acid Isopropyl Ester Studies

Exploration of New Catalytic Systems

The synthesis and modification of diallylphosphinic acid isopropyl ester are continually being refined through the development of innovative catalytic methodologies. A key area of research involves the use of transition metal catalysts to achieve more efficient and selective transformations.

Palladium-catalyzed reactions, in particular, have shown considerable promise. For instance, the direct allylation of H-phosphinic acids with allylic alcohols using a palladium/xantphos catalytic system represents a significant step forward. acs.org This method allows for the direct formation of P-allylated phosphinic acids, which are precursors to esters like the isopropyl derivative. Research is ongoing to broaden the scope of these catalysts, exploring their efficacy with a wider range of substituted allylic alcohols and H-phosphinic acids to generate a diverse library of diallylphosphinic acid esters. acs.orgresearchgate.net

Future investigations are expected to focus on several key areas:

Catalyst Optimization: Efforts will be directed towards designing catalysts with enhanced activity and selectivity, potentially reducing catalyst loading and reaction times. This includes the development of novel phosphine (B1218219) ligands that can fine-tune the electronic and steric properties of the metal center. mdpi.com

Alternative Metal Catalysts: While palladium has been a workhorse, researchers are exploring other transition metals like nickel, copper, and rhodium, which could offer different reactivity profiles and cost advantages.

Asymmetric Catalysis: A significant frontier is the development of chiral catalysts to produce enantiomerically enriched diallylphosphinic acid esters. This would be particularly valuable for applications in pharmaceuticals and agrochemicals where stereochemistry is crucial. mdpi.comnih.gov

A summary of promising catalytic approaches is presented in the table below:

Catalyst SystemReactantsProduct TypeKey Advantages
Pd/xantphosH-phosphinic acid, Allylic alcoholP-allylated phosphinic acidDirect C-P bond formation acs.org
Chiral Phosphine Ligands with PdProchiral nucleophiles, Allylic substratesEnantioenriched allylic compoundsHigh enantioselectivity mdpi.com
Phosphine OrganocatalystsAllenes, BisnucleophilesHeterocyclic and carbocyclic compoundsHigh atom economy rsc.org

Development of Advanced Theoretical Models

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of organophosphorus compounds. Advanced theoretical models, particularly those based on Density Functional Theory (DFT), are being employed to elucidate reaction mechanisms, predict molecular properties, and guide the design of new experiments. nih.gov

For this compound, theoretical studies can provide valuable insights into:

Reaction Mechanisms: DFT calculations can map out the energy profiles of catalytic cycles, identifying transition states and intermediates. This knowledge is crucial for optimizing reaction conditions and developing more efficient catalysts. researchgate.net

Spectroscopic and Structural Properties: Theoretical models can predict spectroscopic data (e.g., NMR, IR) and geometric parameters, aiding in the characterization of new compounds and the interpretation of experimental results. nih.gov

Reactivity and Selectivity: By analyzing the electronic structure and frontier molecular orbitals, computational models can rationalize the reactivity of this compound and predict the regioselectivity and stereoselectivity of its reactions.

Future research in this area will likely involve the use of more sophisticated computational methods, including multiscale modeling to simulate the behavior of these molecules in complex environments, such as in polymer matrices or at the interface of different materials.

Integration into Sustainable Chemistry Processes

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For this compound, there is a growing emphasis on developing more environmentally benign processes.

Key aspects of integrating this compound into sustainable chemistry include:

Green Synthesis Routes: Researchers are exploring synthetic pathways that minimize waste, use less hazardous reagents, and operate under milder reaction conditions. This includes the use of bio-based starting materials and renewable solvents. nih.govnih.govresearchgate.netmdpi.com Palladium-catalyzed dehydrative allylation of hypophosphorous acid with allylic alcohols is an example of a more atom-economical approach. researchgate.net

Biodegradable Materials: The diallyl functionality in the molecule makes it a suitable candidate for polymerization and copolymerization reactions. Future research will likely focus on incorporating this monomer into biodegradable polymer backbones, creating materials with reduced environmental persistence.

Flame Retardant Applications: Organophosphorus compounds are widely used as flame retardants. This compound can be explored as a reactive flame retardant, meaning it can be chemically incorporated into a polymer matrix. This prevents leaching, a common problem with additive flame retardants, thereby reducing environmental contamination and potential health risks.

Interdisciplinary Research Opportunities

The unique chemical structure of this compound, with its reactive allyl groups and polar phosphinic acid ester moiety, opens up a wide range of interdisciplinary research opportunities.

Materials Science: The ability of the diallyl groups to undergo polymerization and cross-linking makes this compound a valuable building block for new materials. Research can be directed towards the development of:

Functional Polymers: Polymers and copolymers containing this compound units could exhibit unique properties, such as improved thermal stability, flame retardancy, and adhesion. bohrium.com

Coatings and Adhesives: The compound's reactivity could be harnessed to formulate high-performance coatings and adhesives with enhanced substrate affinity.

Hybrid Materials: The phosphinic acid ester group can potentially coordinate with metal ions, opening avenues for the creation of organic-inorganic hybrid materials with novel electronic, magnetic, or catalytic properties.

Biomedical Applications: While requiring thorough toxicological evaluation, the functional groups in this compound could be modified for biomedical applications. Potential areas of exploration include:

Drug Delivery: The polymerizable nature of the molecule could be utilized to create nanoparticles or hydrogels for controlled drug release.

Biomaterials: Functionalized polymers derived from this ester could be investigated for use in tissue engineering scaffolds or as biocompatible coatings for medical devices. The "allyl" functionality in polymers is an emerging area in biomedicine.

The continued exploration of this compound across these diverse research frontiers will undoubtedly lead to new discoveries and practical applications, solidifying its importance in the broader field of organophosphorus chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing diallylphosphinic acid isopropyl ester in a laboratory setting?

  • Methodology : Synthesis typically involves esterification of diallylphosphinic acid with isopropanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Purification steps may include fractional distillation under reduced pressure or column chromatography with silica gel. Characterization via NMR (e.g., 1^1H, 13^13C, and 31^31P NMR) and FT-IR is critical to confirm ester formation and purity .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC). Optimize molar ratios and reaction time to minimize by-products like unreacted acid or alcohol.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Chromatography : HPLC with a phenyl column and UV detection (e.g., 239 nm) to quantify residual impurities .
  • Spectroscopy : 31^31P NMR is essential to confirm the phosphinic ester bond (δ ~30–40 ppm). FT-IR peaks at ~1250 cm1^{-1} (P=O) and 1020 cm1^{-1} (P-O-C) validate functional groups .
    • Quantitative Standards : Compare retention times/spectral data against commercially available reference standards (if accessible) .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Toxicity data (e.g., LD50_{50}) from databases like the Chemical Toxicity Database should guide exposure limits .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported reaction yields for this compound synthesis?

  • Controlled Variables : Systematically vary catalyst type, solvent polarity, and temperature. Use design-of-experiments (DoE) software to identify statistically significant factors.
  • Data Reconciliation : Compare purity assessments (e.g., HPLC vs. NMR integration) and replicate studies under identical conditions to isolate variables .

Q. What methodologies are effective for studying the hydrolytic stability of this compound under physiological conditions?

  • In Vitro Hydrolysis Assay : Incubate the ester in phosphate-buffered saline (pH 7.4) at 37°C. Quantify degradation products via HPLC with a phenyl column and mobile phase (e.g., 70% H2_2O:acetic acid–30% acetonitrile) .
  • Kinetic Analysis : Fit degradation data to first-order kinetics to calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using Arrhenius plots.

Q. How can researchers optimize the incorporation of this compound into polymeric matrices for controlled-release applications?

  • Formulation Design : Use solvent evaporation or emulsion techniques (e.g., PLGA microspheres). Vary ester concentration (e.g., 25% vs. 50% w/w) and assess drug-loading efficiency via mass balance .
  • Release Profiling : Conduct in vitro release studies with sink conditions (e.g., 0.1% Tween-80 in PBS). Analyze release kinetics using Higuchi or Korsmeyer-Peppas models to discern diffusion- vs. erosion-controlled mechanisms .

Q. What statistical approaches are suitable for analyzing contradictory data in ester stability studies?

  • Hypothesis Testing : Apply Student’s t-test or ANOVA to compare means across experimental groups (e.g., with/without stabilizers). Use post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons .
  • Multivariate Analysis : Principal component analysis (PCA) can identify latent variables (e.g., humidity, trace metals) affecting reproducibility .

Methodological Resources

  • Synthesis & Characterization : Prioritize protocols from peer-reviewed journals over commercial databases .
  • Data Validation : Cross-reference analytical results with the Beilstein Handbook for spectral libraries and reaction pathways .
  • Safety Compliance : Follow guidelines from OSHA and SDS sheets for phosphinic esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.